2-(2,2,4,6-Tetramethyl-1,3-dioxo-2,3-dihydro-1H-inden-5-YL)ethyl acetate
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Overview
Description
2-(2,2,4,6-Tetramethyl-1,3-dioxo-2,3-dihydro-1H-inden-5-YL)ethyl acetate is a complex organic compound with a unique structure that includes a dioxo-dihydroindenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,4,6-Tetramethyl-1,3-dioxo-2,3-dihydro-1H-inden-5-YL)ethyl acetate typically involves the reaction of 2,2,4,6-tetramethyl-1,3-dioxo-2,3-dihydro-1H-indene with ethyl acetate under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,4,6-Tetramethyl-1,3-dioxo-2,3-dihydro-1H-inden-5-YL)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-(2,2,4,6-Tetramethyl-1,3-dioxo-2,3-dihydro-1H-inden-5-YL)ethyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2,2,4,6-Tetramethyl-1,3-dioxo-2,3-dihydro-1H-inden-5-YL)ethyl acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: Another compound with a similar dioxo structure but different functional groups.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Shares the dioxane ring structure but differs in its substituents.
Uniqueness
What sets 2-(2,2,4,6-Tetramethyl-1,3-dioxo-2,3-dihydro-1H-inden-5-YL)ethyl acetate apart is its specific combination of the dioxo-dihydroindenyl group with an acetate moiety, which imparts unique chemical and biological properties not found in the similar compounds .
Properties
IUPAC Name |
2-(2,2,4,6-tetramethyl-1,3-dioxoinden-5-yl)ethyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-9-8-13-14(16(20)17(4,5)15(13)19)10(2)12(9)6-7-21-11(3)18/h8H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOFJDMWDXWHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1CCOC(=O)C)C)C(=O)C(C2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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